molecular formula C12H13N3 B13990302 4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine CAS No. 62679-40-7

4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine

Cat. No.: B13990302
CAS No.: 62679-40-7
M. Wt: 199.25 g/mol
InChI Key: ITGWHHMDIMACAS-UHFFFAOYSA-N
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Description

4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of two pyridine rings connected by a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 4-methylpyridine under specific conditions. One common method involves the use of a Lewis acid catalyst such as aluminum oxide (Al2O3) to facilitate the formation of the desired product. The reaction is carried out in an alcoholic medium, often using solvents like ethanol or methanol, at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Typically performed in an aqueous or organic solvent at elevated temperatures.

    Reduction: Conducted in an inert atmosphere, often under reflux conditions.

    Substitution: Carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted pyridines.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. It can also interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

62679-40-7

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C12H13N3/c1-10-5-7-14-12(8-10)15-9-11-4-2-3-6-13-11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

ITGWHHMDIMACAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=N2

Origin of Product

United States

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